5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with a chloro group and a sulfonyl group, as well as a phenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate phenylhydrazine derivative under controlled conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole is utilized in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in understanding biological processes.
Medicine: In the medical field, this compound has shown potential as a therapeutic agent. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Its mechanism of action involves the modulation of specific molecular pathways, making it a candidate for drug development.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The compound exerts its effects through the modulation of specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the inhibition or activation of biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-Chlorobenzenesulfonyl chloride
3-Phenyl-1,2,4-oxadiazole
4-Chlorobenzenesulfonyl isocyanate
Uniqueness: 5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-12-6-8-13(9-7-12)22(19,20)10-14-17-15(18-21-14)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKBGVJFHVSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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